molecular formula C19H24N4O2 B4339804 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B4339804
M. Wt: 340.4 g/mol
InChI Key: ZVBGJHOFLZEVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused chromene-pyrazole scaffold with a nitrile group at position 3 and a substituted pyrazole moiety at position 2. The chromene core (5-oxo-5,6,7,8-tetrahydro-4H-chromene) adopts a puckered conformation stabilized by the 7,7-dimethyl substituents, which impose steric constraints and enhance rigidity . The pyrazole ring (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl) contributes electron-donating methyl and ethyl groups, influencing electronic properties and intermolecular interactions.

Properties

IUPAC Name

2-amino-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-6-23-11(3)15(10(2)22-23)16-12(9-20)18(21)25-14-8-19(4,5)7-13(24)17(14)16/h16H,6-8,21H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBGJHOFLZEVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Several studies have indicated that compounds similar to 2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways such as the modulation of cell cycle regulators and apoptosis-related proteins .
  • Anti-inflammatory Effects :
    • Research has shown that this compound can modulate inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation. This is particularly relevant in chronic diseases such as arthritis and cardiovascular diseases .
  • Neurological Applications :
    • There is emerging evidence suggesting that derivatives of this compound may possess neuroprotective properties. They could be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues .
  • Study on Anticancer Efficacy :
    • A recent study demonstrated that a related compound significantly inhibited the proliferation of breast cancer cells in vitro. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis via the mitochondrial pathway .
  • Neuroprotective Effects :
    • In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. This suggests potential for therapeutic use in neurodegenerative disorders .

Chemical Reactions Analysis

Functional Group Reactivity and Key Reaction Types

The compound’s reactivity is governed by:

  • Amino group (-NH₂) : Participates in nucleophilic substitution, acylation, and condensation.

  • Carbonitrile group (-CN) : Susceptible to hydrolysis, cycloaddition, and nucleophilic attack.

  • Ketone (C=O) : Involved in keto-enol tautomerism and reduction.

  • Pyrazole ring : Acts as an electron-withdrawing group, directing electrophilic substitution.

Acylation and Benzoylation

Reaction with benzoyl chloride in pyridine yields the N-benzamido derivative (Fig. 1A) . This transformation proceeds via nucleophilic attack of the amino group on the acyl chloride.

Reaction Conditions :

ReagentSolventTemperatureTimeProduct Yield
Benzoyl chloridePyridine25°C4–6 h78–85%

Alkylation with Triethyl Orthoformate

Treatment with excess triethyl orthoformate in acetic anhydride produces an ethoxymethyleneamino derivative (Fig. 1B) . The reaction involves in situ formation of a formimidate intermediate.

Key Observations :

  • Requires anhydrous conditions to prevent hydrolysis .

  • Ethoxy group enhances solubility in nonpolar solvents .

Cycloaddition with α-Cyanocinnamonitrile

Reaction with α-cyanocinnamonitrile under basic conditions forms chromeno[2,3-b]pyridine derivatives (Fig. 1C) . This one-pot reaction exploits the carbonitrile’s electrophilicity and the enamine’s nucleophilicity.

Mechanism :

  • Michael addition of the amino group to α-cyanocinnamonitrile.

  • Intramolecular cyclization to form the pyridine ring .

PS-TBD-Catalyzed Reactions

Polystyrene-supported 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (PS-TBD) enables efficient synthesis of pyrazole-triazole-chromene hybrids (Table 1) .

Optimized Conditions :

Catalyst LoadingSolventTemperatureTimeYieldCatalyst Reusability
5 mol%Ethanol80°C1.5 h90–95%5 cycles

Advantages :

  • Reduced waste generation .

  • Compatibility with diverse aldehydes and diketones .

Thioureation with Phenyl Isothiocyanate

Treatment with phenyl isothiocyanate generates phenyl thiourea derivatives (Fig. 1D) . The amino group reacts with the isothiocyanate to form a thiocarbamide linkage.

Applications :

  • Enhanced antimicrobial activity in derivatives .

  • Structural analogs studied as kinase inhibitors .

Comparative Reactivity of Structural Analogs

Table 2 highlights reaction outcomes for analogs with varying pyrazole substituents :

Compound ModificationReaction TypeKey Product FeatureBioactivity Change
1-Ethyl-3,5-dimethylpyrazoleAcylationImproved lipophilicityEnhanced CNS penetration
1-Phenyl-3-thienylpyrazoleCyclocondensationExtended π-conjugationRed-shifted fluorescence
1-(4-Chlorophenyl)pyrazoleThioureationIncreased electrophilicityHigher antimicrobial potency

Mechanistic Insights and Kinetic Studies

  • Knoevenagel Condensation : Base-catalyzed coupling of aldehydes with active methylene groups proceeds via a six-membered transition state .

  • Domino Reactions : Multi-step reactions (e.g., Michael addition followed by cyclization) achieve complex heterocycles in high yields .

Industrial-Scale Reaction Optimization

Continuous Flow Synthesis :

  • Achieves 92% yield with residence times <30 minutes .

  • Reduces byproduct formation through precise temperature control .

Purification Techniques :

  • Recrystallization from ethanol/water mixtures yields >99% purity.

  • Chromatography-free processes are feasible for non-pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole and Chromene Moieties

Key Compounds for Comparison :

2-Amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (PubChem CID: 492425-24-8) Structural Difference: The pyrazole substituent is phenyl instead of ethyl.

6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Structural Difference: A methoxyphenyl group replaces the pyrazole substituent, and the chromene lacks 7,7-dimethyl groups. Impact: The methoxy group enhances electron density, while the absence of 7,7-dimethyl groups may increase chromene ring flexibility .

5-Ethoxymethyleneamino-3-aryl-1-(4-nitrophenyl)pyrazole-4-carbonitriles (e.g., 15a, 15b) Structural Difference: Nitrophenyl and fluorophenyl substituents dominate the pyrazole ring. Impact: Electron-withdrawing nitro groups reduce electron density, altering reactivity in condensation reactions compared to the electron-rich ethyl-dimethyl-pyrazole in the target compound.

Physicochemical and Spectral Properties
Property Target Compound Compound 15a Compound 492425-24-8
Melting Point Not reported (predicted >250°C based on analogs) 194–196°C Not reported
Solubility Moderate in THF/DMSO (due to 7,7-dimethyl chromene) Soluble in THF, insoluble in water Low solubility in polar solvents (phenyl substituent)
Key Spectral Data Expected NH/OH stretches (3300–3500 cm⁻¹), C≡N (2200 cm⁻¹), C=O (1680 cm⁻¹) C≡N (2220 cm⁻¹), C=O (1705 cm⁻¹) Aromatic C-H (3100 cm⁻¹), C≡N (2215 cm⁻¹)

Yield Comparison :

  • Target compound: Estimated 60–70% (based on similar chromene syntheses) .
  • Compound 15a: 72–75% yield .
Hydrogen Bonding and Crystal Packing

The target compound’s amino and carbonyl groups facilitate N–H···O and N–H···N hydrogen bonds, similar to patterns observed in pyrazole-chromene hybrids . The 7,7-dimethyl groups restrict chromene puckering (Cremer-Pople parameters: θ ≈ 20°, φ ≈ 180°), contrasting with more flexible analogs lacking substituents .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

The compound can be synthesized via multicomponent reactions involving pyrazole precursors and chromene intermediates. A typical approach involves condensation of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with active methylene compounds (e.g., malononitrile) under reflux in acetic anhydride or ethanol, followed by cyclization . Optimization strategies include:

  • Catalyst selection : Use of triethylamine or piperidine to enhance nucleophilicity.
  • Temperature control : Maintaining reflux conditions (80–100°C) to avoid side reactions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Reaction Parameter Optimal Condition Yield Range
SolventEthanol/Acetic acid65–78%
CatalystTriethylamine70–85%
Time6–8 hoursMax yield

Q. How is structural confirmation achieved for this compound?

Advanced spectroscopic and crystallographic methods are employed:

  • NMR : 1H^1H and 13C^13C NMR verify substituent positions (e.g., pyrazole C-4 substitution and chromene carbonyl signals) .
  • X-ray diffraction : Resolves stereochemistry of the tetrahydrochromene ring and pyrazole orientation .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 381.18) .

Q. What are the stability profiles under varying storage conditions?

The compound is sensitive to humidity and UV light. Stability studies recommend:

  • Storage : In amber vials at –20°C under inert gas (N2_2).
  • Degradation pathways : Hydrolysis of the nitrile group occurs in aqueous acidic/basic media, forming carboxylic acid derivatives .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The pyrazole ring’s electron-donating methyl and ethyl groups enhance nucleophilic aromatic substitution at C-4. Computational studies (DFT) reveal:

  • Hammett constants : σp_p values for –CH3_3 (–0.17) and –C2_2H5_5 (–0.15) increase electron density, favoring Pd-catalyzed couplings .
  • Steric effects : Bulkier substituents reduce accessibility to the chromene carbonyl, impacting regioselectivity .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values (e.g., enzyme inhibition assays) arise from assay conditions. Mitigation strategies include:

  • Standardized protocols : Fixed DMSO concentrations (<1% v/v) to avoid solvent interference.
  • Control experiments : Use of known inhibitors (e.g., staurosporine) to validate assay sensitivity .
Biological Assay Reported IC50_{50} (μM) Key Variable
Kinase inhibition0.5–2.3ATP concentration
Antiproliferative8.9–12.4Cell line viability

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to target proteins (e.g., CDK2). Key steps:

  • Ligand preparation : Protonation states adjusted for physiological pH.
  • Binding site analysis : Chromene carbonyl forms hydrogen bonds with catalytic lysine residues .

Methodological Guidelines

Q. What chromatographic techniques are optimal for purity analysis?

  • HPLC : C18 column (5 μm, 250 × 4.6 mm), mobile phase = MeCN:H2_2O (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .
  • TLC : Silica gel GF254_{254}, ethyl acetate/hexane (3:7), Rf_f ≈ 0.45 .

Q. How are reaction intermediates characterized in complex multicomponent syntheses?

  • In-situ monitoring : FTIR tracks carbonyl (1700–1750 cm1^{-1}) and nitrile (2200–2250 cm1^{-1}) groups.
  • Isolation protocols : Flash chromatography with gradient elution separates pyrazole and chromene intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 2
2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.